tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate
Description
The compound tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate (CAS: 2742652-93-1) features a 1,2,3,4-tetrazole core substituted at position 4 with a 3-bromophenyl group and at position 1 with a tert-butyl acetate ester. Its molecular formula is C₁₃H₁₅BrN₄O₃, with a molecular weight of 355.1872 g/mol . The tetrazole ring system is known for its metabolic stability and hydrogen-bonding capacity, making it a scaffold of interest in medicinal and materials chemistry. The tert-butyl ester enhances lipophilicity, which may influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C13H15BrN4O3 |
|---|---|
Molecular Weight |
355.19 g/mol |
IUPAC Name |
tert-butyl 2-[4-(3-bromophenyl)-5-oxotetrazol-1-yl]acetate |
InChI |
InChI=1S/C13H15BrN4O3/c1-13(2,3)21-11(19)8-17-12(20)18(16-15-17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3 |
InChI Key |
HZETXCHISMRCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)N(N=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.
Introduction of the tetrazole ring: The bromophenyl intermediate is then reacted with a suitable azide source to form the tetrazole ring.
Esterification: The final step involves the esterification of the tetrazole-containing intermediate with tert-butyl acetate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
tert-Butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction reactions: The carbonyl group in the tetrazole ring can be reduced to form the corresponding alcohol.
Oxidation reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrazole ring are key structural features that enable the compound to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analog Classification
Similar compounds are categorized based on core heterocycles (tetrazole vs. triazole) and substituent variations. Key analogs include:
Tetrazole Derivatives
- N-{1-[2-(4-Ethyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl}-N-phenylpropanamide Core: 1,2,3,4-tetrazole with an ethyl group at position 4. Substituents: Ethyl and methoxymethyl-piperidine side chain. Functional Groups: Amide and methoxymethyl. Molecular Weight: Not explicitly stated, but structurally larger than the target compound.
1,2,4-Triazole Derivatives
- Ethyl [3-methyl-4-(2-morpholine-4-ylethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetate (Compound 3) Core: 1,2,4-triazole with methyl and morpholine-ethyl substituents. Functional Groups: Ethyl ester, morpholine. Molecular Weight: Not provided, but morpholine enhances solubility. Key Difference: Triazole core may reduce metabolic stability compared to tetrazoles.
- Ethyl {4-[(Z)-(4-Methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (Compound 3) Core: 1,2,4-triazole with a methoxybenzylidene amino group. Functional Groups: Ethyl ester, imine.
[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid (GEO-03422)
Ethyl 2-[4-(4-Methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 81581-05-7)
Comparative Data Table
Structural and Functional Implications
- Substituent Effects :
- Bromophenyl (Target) : Introduces steric bulk and halogen-bonding capacity, which may enhance binding to aromatic receptors.
- Methylphenyl (CAS 81581-05-7) : Less steric hindrance, favoring synthetic accessibility.
- Morpholine (Compound 3, ) : Improves aqueous solubility, critical for oral bioavailability.
- Ester vs. Acid : The tert-butyl ester in the target compound increases lipophilicity, whereas carboxylic acid derivatives (GEO-03422) are more suited for ionic interactions.
Biological Activity
The compound tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate (CAS No. 1204669-69-1) is a derivative of tetrazole and has garnered attention due to its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 564.34 g/mol. The structure features a tetrazole ring which is known for its diverse biological activities.
Antimicrobial Properties
Research has indicated that tetrazole derivatives exhibit notable antimicrobial activity. The compound's structure allows it to interact with various microbial targets, potentially leading to inhibition of growth in bacteria and fungi. Studies have shown that derivatives similar to this compound can act as effective antimicrobial agents against a range of pathogens.
Anticancer Activity
Recent studies highlight the potential of tetrazole derivatives in cancer therapy. For instance, compounds with similar structures have been identified as inhibitors of bromodomain proteins such as BRD4, which are implicated in cancer progression. The inhibition of these proteins can disrupt cancer cell proliferation and survival pathways .
Table 1: Summary of Biological Activities
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Receptor Interaction : It could interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, disrupting DNA replication in cancer cells.
Case Studies
A study published in Molecules explored the anticancer properties of tetrazole derivatives and demonstrated significant cytotoxic effects against various cancer cell lines when tested in vitro. The study concluded that modifications to the tetrazole ring could enhance activity against specific cancer types .
Another investigation focused on the antimicrobial efficacy of similar compounds against resistant strains of bacteria. The results indicated that certain structural features are critical for enhancing antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
